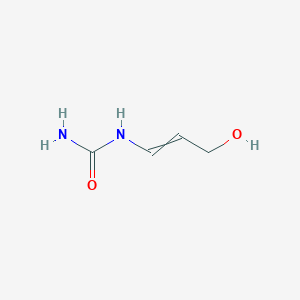
N-(3-Hydroxyprop-1-en-1-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxyprop-1-en-1-yl)urea is a chemical compound that belongs to the class of urea derivatives Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
N-(3-Hydroxyprop-1-en-1-yl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction conditions typically involve mild temperatures and aqueous environments, promoting high yields and chemical purity.
Industrial Production Methods
Industrial production of this compound often employs environmentally friendly and resource-efficient processes. The use of water as a solvent and the avoidance of toxic volatile organic compounds (VOCs) are key considerations in large-scale manufacturing . The scalability of the synthesis method ensures that the compound can be produced in large quantities to meet commercial demands.
化学反応の分析
Types of Reactions
N-(3-Hydroxyprop-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
科学的研究の応用
N-(3-Hydroxyprop-1-en-1-yl)urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, particularly for developing new drugs and treatments.
Industry: This compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
作用機序
The mechanism by which N-(3-Hydroxyprop-1-en-1-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-(3-Hydroxyprop-1-en-1-yl)urea include other urea derivatives such as N,N’-disubstituted ureas and N,N,N’-trisubstituted ureas . These compounds share structural similarities but differ in their functional groups and properties.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
138846-85-2 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
3-hydroxyprop-1-enylurea |
InChI |
InChI=1S/C4H8N2O2/c5-4(8)6-2-1-3-7/h1-2,7H,3H2,(H3,5,6,8) |
InChIキー |
PBIUPWGQXGQLCY-UHFFFAOYSA-N |
正規SMILES |
C(C=CNC(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
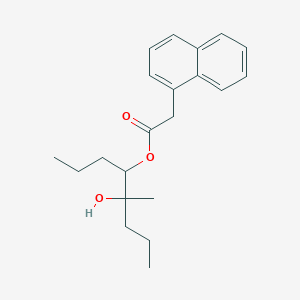


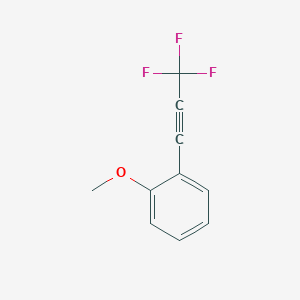
![Benzothiazole, 2-[[(4-methoxyphenyl)methyl]sulfonyl]-](/img/structure/B14275677.png)

![1-Naphthalenecarboxylic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14275686.png)
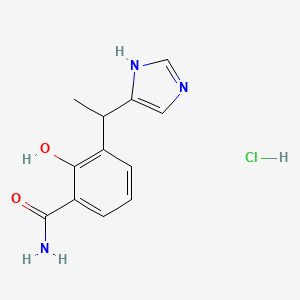
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
![N,N-Bis[3-(benzyloxy)-2-(2,6-dioxomorpholin-4-yl)propyl]glycine](/img/structure/B14275696.png)
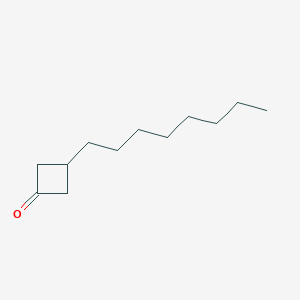
![N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine](/img/structure/B14275698.png)
